2-({1-Amino-1H-[1,2,4]triazolo[3,4-C][1,2,4]triazol-5-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide
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Overview
Description
2-({1-Amino-1H-[1,2,4]triazolo[3,4-C][1,2,4]triazol-5-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide is a complex organic compound that features a unique combination of triazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-Amino-1H-[1,2,4]triazolo[3,4-C][1,2,4]triazol-5-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide typically involves the nucleophilic addition and cyclization of carbodiimides with diazo compounds . This process is often carried out under mild conditions, making it a versatile and efficient method for constructing the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic addition and cyclization reactions. The process can be optimized for higher yields and purity through careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
2-({1-Amino-1H-[1,2,4]triazolo[3,4-C][1,2,4]triazol-5-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-({1-Amino-1H-[1,2,4]triazolo[3,4-C][1,2,4]triazol-5-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-({1-Amino-1H-[1,2,4]triazolo[3,4-C][1,2,4]triazol-5-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide further research .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Known for its energetic properties and stability.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Used in the synthesis of energetic materials and known for its high density and thermal stability.
Uniqueness
2-({1-Amino-1H-[1,2,4]triazolo[3,4-C][1,2,4]triazol-5-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide stands out due to its combination of triazole and thiadiazole rings, which confer unique chemical and biological properties
Properties
Molecular Formula |
C7H7N9OS2 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-[(1-amino-[1,2,4]triazolo[3,4-c][1,2,4]triazol-5-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H7N9OS2/c8-16-6-13-14-7(15(6)2-10-16)18-1-4(17)11-5-12-9-3-19-5/h2-3H,1,8H2,(H,11,12,17) |
InChI Key |
UWPBISHFBBONLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C2=NN=C(N21)SCC(=O)NC3=NN=CS3)N |
Origin of Product |
United States |
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